3-Chloro-2-methylbenzoic acid
Overview
Description
3-Chloro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzoic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
3-Chloro-2-methylbenzoic acid is a chemical compound that has been found to be metabolized by certain bacteria, such as Pseudomonas cepacia MB2 . The primary target of this compound is the enzymes involved in the metabolic pathways of these bacteria .
Mode of Action
It is known that the compound is metabolized through the meta fission pathway inPseudomonas cepacia MB2 . This suggests that the compound interacts with the enzymes involved in this pathway, leading to changes in the metabolic processes of the bacteria .
Biochemical Pathways
The biochemical pathway affected by this compound is the meta fission pathway . This pathway is involved in the breakdown of aromatic compounds in certain bacteria . The compound’s interaction with this pathway results in the liberation of chloride , indicating that it may undergo dechlorination during metabolism .
Pharmacokinetics
Given its chemical structure, it is likely that the compound’s bioavailability is influenced by factors such as its solubility and stability .
Result of Action
The result of the action of this compound is the metabolism of the compound by Pseudomonas cepacia MB2 through the meta fission pathway, with the subsequent liberation of chloride . This suggests that the compound may be used as a carbon source by these bacteria .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by conditions such as temperature and pH . Additionally, the presence of other compounds in the environment could potentially impact the compound’s action, either by competing with it for enzyme binding sites or by affecting the expression of the enzymes involved in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, this compound is often produced using a one-step reaction involving benzoyl chloride and paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride or ferric chloride. This method is preferred due to its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or aldehydes
Scientific Research Applications
3-Chloro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 2-Chloro-6-methylbenzoic acid
- 2-Chloro-3-methylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
- 3-Chloro-2-methoxybenzoic acid
Comparison: 3-Chloro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, the presence of both a chlorine atom and a methyl group on the benzene ring influences its reactivity and solubility compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGHMCLCSPQMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225946 | |
Record name | 3-Chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-08-3 | |
Record name | 3-Chloro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7499-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7499-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chloro-2-methylbenzoic acid metabolized by bacteria?
A1: Research has shown that Pseudomonas cepacia MB2 can utilize this compound as its sole carbon source. [] The bacteria employ the meta fission pathway for this degradation process, which involves the following key steps:
- Conversion to 4-chloro-3-methylcatechol: The enzyme meta pyrocatechase, highly induced by the presence of this compound, catalyzes the formation of 4-chloro-3-methylcatechol. This catechol derivative was isolated and confirmed using NMR and mass spectrometry from a mutant strain lacking meta pyrocatechase activity. []
- Formation of Ring Fission Product: 4-chloro-3-methylcatechol is further metabolized to produce a transient ring fission product characterized by a λmax at 391 nm. []
- Chloride Liberation: The meta fission pathway ultimately leads to the release of chloride ions as a byproduct of this compound degradation. []
Q2: What is the significance of this compound in natural product synthesis?
A2: this compound serves as a key building block in the biosynthesis of inducamides, a family of chlorinated alkaloids produced by Streptomyces sp. (SNC-109-M3). [] These compounds feature an amide bond formed between a molecule of L-tryptophan (or L-6-chlorotryptophan in the case of Inducamide A) and this compound. [] Notably, the production of this specific chlorinated benzoic acid derivative is linked to a chemically induced mutation in the RNA polymerase of the Streptomyces strain. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.